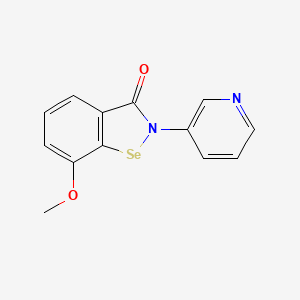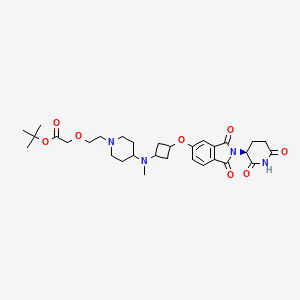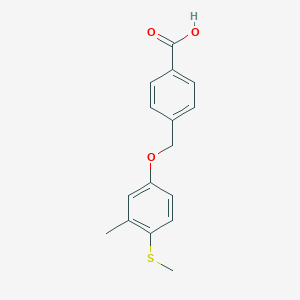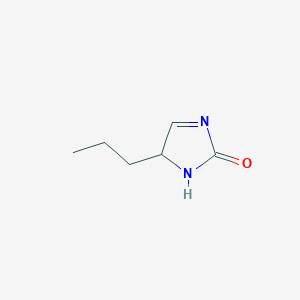
5-Propyl-1,5-dihydroimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyl-1,5-dihydroimidazol-2-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a propyl group attached to the nitrogen atom at the 5-position and a carbonyl group at the 2-position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1,5-dihydroimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a propyl-substituted amine with a carbonyl compound, followed by cyclization to form the imidazole ring. The reaction conditions often involve the use of catalysts such as nickel or palladium, and the process may be carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Propyl-1,5-dihydroimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and various substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
5-Propyl-1,5-dihydroimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 5-Propyl-1,5-dihydroimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in critical pathways. For example, it has been shown to interact with GABA receptors, leading to potential anticonvulsant effects . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1,3-Diazole: A basic imidazole structure without the propyl group.
1-Phenyl-1H-imidazole: An imidazole with a phenyl group at the 1-position.
4,5-Dihydro-1H-imidazole: A reduced form of imidazole with hydrogenation at the 4 and 5 positions.
Uniqueness: 5-Propyl-1,5-dihydroimidazol-2-one is unique due to the presence of the propyl group, which imparts specific chemical and physical properties. This substitution can influence its reactivity, solubility, and biological activity, making it distinct from other imidazole derivatives .
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
5-propyl-1,5-dihydroimidazol-2-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-4-7-6(9)8-5/h4-5H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
NYSSTGCCLXOUMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C=NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
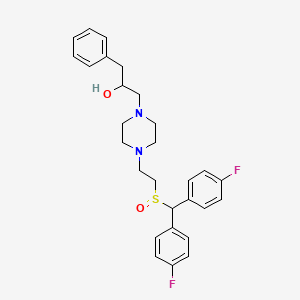

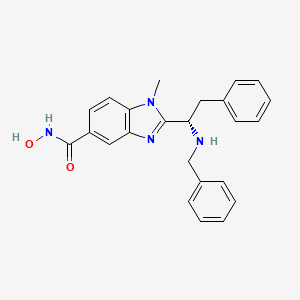
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)

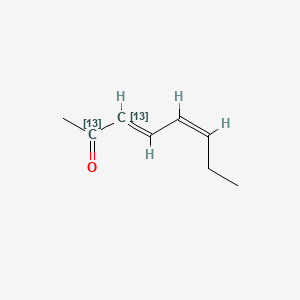

![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
